molecular formula C8H4ClIO3 B15247472 2-(5-Chloro-2-iodophenyl)-2-oxoaceticacid

2-(5-Chloro-2-iodophenyl)-2-oxoaceticacid

Cat. No.: B15247472
M. Wt: 310.47 g/mol
InChI Key: LRKCESUXKUFQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with an oxoacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodination of 5-chloro-2-iodophenylmethanol, followed by oxidation to introduce the oxoacetic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms and the oxoacetic acid group allows the compound to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid is unique due to the combination of halogen atoms and the oxoacetic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H4ClIO3

Molecular Weight

310.47 g/mol

IUPAC Name

2-(5-chloro-2-iodophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H4ClIO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13)

InChI Key

LRKCESUXKUFQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.